Dimethylamine

Description

Propriétés

IUPAC Name |

N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSDSFDQCJNGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N, Array, (CH3)2NH | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21249-13-8 (sulfate), 23307-05-3 (sulfate[1:1]), 30781-73-8 (nitrate), 506-59-2 (hydrochloride) | |

| Record name | Dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024057 | |

| Record name | Dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylamine, anhydrous appears as a colorless gas smelling of fish at low concentrations and of ammonia at higher concentrations. Shipped as a liquid under its vapor pressure. Contact with the unconfined liquid can cause frostbite by evaporative cooling and chemical type burns. Density of liquid 5.5 lb / gal. The gas, which is corrosive, dissolves readily in water to form flammable corrosive solutions. The gas is heavier than air and can asphyxiate by the displacement of air. Gas is easily ignited and produces toxic oxides of nitrogen when burned. Long-term inhalation of low concentrations or short-term inhalation of low concentrations has adverse health effects. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless gas with an ammonia- or fish-like odor; Note: A liquid below 44 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with an ammonia- or fish-like odor., Colorless gas with an ammonia- or fish-like odor. [Note: A liquid below 44 °F. Shipped as a liquefied compressed gas.] | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

45.3 °F at 760 mmHg (NTP, 1992), 7.3 °C, 7.0 °C, 44 °F | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

20 °F (USCG, 1999), The Guide from the Emergency Response Guidebook is for anhydrous dimethylamine. 20 °F, -6.69 °C (19.96 °F) - closed cup, 20 °F (Closed cup), 20 °F (liquid), NA (Gas) 20 °F (Liquid) | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

24 % at 140 °F (NIOSH, 2023), In water, 163 g/100g water at 40 °C, Very soluble in water forming a very strong alkaline solution, Soluble in ethanol, ethyl ether, Solubilities in various solvents at 1 atm and 20 °C.[Table#2482], 1630 mg/mL at 40 °C, Solubility in water, g/100ml: 354 (very soluble), (140 °F): 24% | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.671 at 44.4 °F (USCG, 1999) - Less dense than water; will float, 0.6804 g/cu cm at 0 °C, Bulk density approximately 7.8 lb/gal, Saturated liquid density: 42.110 lb/cu ft; liquid heat capacity: 0.731 Btu/lb-F (all at 40 °F), Saturated vapor pressure: 29.990 lb/sq in; saturated vapor density: 0.23550 lb/cu ft; ideal gas heat capacity: 0.364 Btu/lb-F (all at 75 °F), Relative density (water = 1): 0.7, 0.67 (liquid at 44 °F), 0.67 (Liquid at 44 °F), 1.56(relative gas density) | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6, 1.56 | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1388.03 mmHg at 70 °F (USCG, 1999), 1520 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 203, 1.7 atm | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical commercial specifications., Table: Specifications for Anhydrous Dimethylamine [Table#2477] | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

124-40-3 | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dimethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethylamine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARQ8157E0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/IP8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-135 °F (NTP, 1992), -93 °C, Deliquescent leaflets; mp: 171 °C; very soluble in water; soluble in alcohol, chloroform; practically insoluble in ether /Dimethylamine hydrochloride/, -92.2 °C, -134 °F | |

| Record name | DIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLAMINE (ANHYDROUS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/184 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine (DMA) is a secondary amine with the chemical formula (CH₃)₂NH. It is a versatile and widely used chemical intermediate in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, solvents, and rubber additives.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key chemical processes.

Physical Properties

This compound is a colorless, flammable gas at standard temperature and pressure, possessing a characteristic fishy or ammonia-like odor.[3] It is typically supplied as a liquefied compressed gas or in aqueous solutions of various concentrations.[4]

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| General | |||

| IUPAC Name | N-methylmethanamine | ||

| CAS Number | 124-40-3 | ||

| Molecular Formula | C₂H₇N | ||

| Molecular Weight | 45.08 | g/mol | |

| Appearance | Colorless gas | Standard Temperature and Pressure | |

| Odor | Fishy, ammonia-like | ||

| Thermodynamic Properties | |||

| Boiling Point | 7.0 | °C | at 760 mmHg |

| Melting Point | -93.0 | °C | |

| Flash Point | -6.7 | °C | Closed Cup |

| Autoignition Temperature | 401 | °C | |

| Heat of Vaporization | 23.663 | kJ/mol | at 25 °C |

| Heat of Fusion | 5.945 | kJ/mol | |

| Physical State Properties | |||

| Density (liquid) | 0.680 | g/mL | at 20 °C |

| Vapor Density | 1.55 | (air = 1) | |

| Vapor Pressure | 1277 | mmHg | at 20 °C |

| Solubility & Partitioning | |||

| Solubility in Water | Very soluble | ||

| log P (Octanol-Water Partition Coefficient) | -0.362 | ||

| Other Properties | |||

| pKa of Conjugate Acid ((CH₃)₂NH₂⁺) | 10.73 | ||

| Refractive Index | 1.350 | at 17 °C | |

| Viscosity | 0.186 | cP | at 25 °C |

Chemical Properties and Reactions

This compound's chemical reactivity is primarily defined by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic characteristics.

Basicity and Acid-Base Reactions

This compound is a weak base that readily reacts with acids to form dimethylammonium salts.[5] The equilibrium for this reaction in water is shown below:

(CH₃)₂NH + H₂O ⇌ (CH₃)₂NH₂⁺ + OH⁻

The pKa of the conjugate acid, dimethylammonium ((CH₃)₂NH₂⁺), is 10.73, indicating that this compound is a stronger base than ammonia (B1221849).[5]

Caption: Acid-base equilibrium of this compound in water.

Reaction with Nitrous Acid

A key reaction that distinguishes secondary amines like this compound is their reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction produces N-nitrosothis compound, a yellow oily substance.[6]

(CH₃)₂NH + HONO → (CH₃)₂N-N=O + H₂O

Caption: Reaction of this compound with nitrous acid.

Synthesis of this compound

Industrially, this compound is produced via the catalytic reaction of methanol (B129727) and ammonia at elevated temperatures and pressures.[7][8] This process also yields monomethylamine and trimethylamine (B31210) as byproducts.

2 CH₃OH + NH₃ → (CH₃)₂NH + 2 H₂O

Experimental Protocols

This section outlines the methodologies for determining some of the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound, being a low-boiling substance, can be accurately determined using a Thiele tube or by simple distillation.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Caption: Workflow for boiling point determination.

Determination of pKa by Potentiometric Titration

The pKa of the dimethylammonium ion can be determined by titrating a solution of this compound with a strong acid.[9][10]

Methodology:

-

Solution Preparation: A known concentration of this compound solution (e.g., 0.1 M) is prepared in deionized water. A standard solution of a strong acid (e.g., 0.1 M HCl) is also prepared.

-

Titration Setup: A calibrated pH meter is immersed in the this compound solution, which is stirred continuously. The strong acid is added in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the acid, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of acid added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Methodology:

-

Sample Preparation: For gaseous this compound, a gas cell is used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty gas cell or salt plates is recorded.

-

Sample Spectrum: The sample is introduced into the gas cell or placed on the salt plate, and the spectrum is recorded.

-

Data Analysis: The characteristic absorption bands are identified. For this compound, key absorptions include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching (around 1020-1250 cm⁻¹).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the this compound molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis:

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[14][15]

Methodology:

-

Sample Preparation: Gaseous samples can be directly injected. Liquid samples are typically diluted in a suitable solvent.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for amines). The oven temperature is programmed to separate the components of the sample.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Data Analysis: The mass spectrum of the eluting peak corresponding to this compound is compared to a reference library for positive identification. Quantification can be achieved using calibration standards.

Safety and Handling

This compound is a flammable and corrosive substance that requires careful handling in a well-ventilated area, preferably a fume hood.[16][17] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] It is incompatible with strong oxidizing agents, acids, and certain metals.[16]

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The inclusion of experimental protocols and visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective handling and utilization of this important chemical compound. A thorough understanding of its properties is crucial for its application in research and development, ensuring both safety and successful experimental outcomes.

References

- 1. This compound - W.P. Law Incorporated [wplawinc.com]

- 2. This compound [epaosc.org]

- 3. This compound | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 7. US5773659A - Process for producing this compound - Google Patents [patents.google.com]

- 8. AU601142B2 - this compound synthesis from methanol and/or dimethylether and ammonia using zeolite catalysts - Google Patents [patents.google.com]

- 9. 3.2. pKa Analysis [bio-protocol.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. infrared spectrum of this compound C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. This compound hydrochloride(506-59-2) 1H NMR [m.chemicalbook.com]

- 13. 13C nmr spectrum of this compound C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. The measurement of this compound, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

- 17. lobachemie.com [lobachemie.com]

Dimethylamine: A Comprehensive Technical Guide to its Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamine (DMA), a secondary amine with the formula (CH₃)₂NH, is a versatile and widely used organic compound. It serves as a crucial building block in the synthesis of a vast array of industrial and pharmaceutical products. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it details its significant role in drug development and presents comprehensive experimental protocols for its synthesis and characterization.

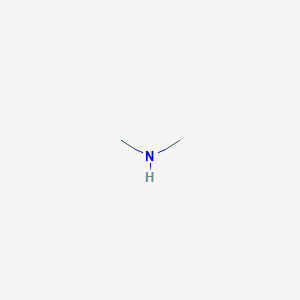

Molecular Structure and Chemical Formula

This compound is an organic compound with the chemical formula C₂H₇N.[1] Its structure consists of a central nitrogen atom bonded to two methyl groups and one hydrogen atom.[2] As a secondary amine, the nitrogen atom possesses a lone pair of electrons, which is responsible for its basicity and nucleophilicity. The molecule adopts a trigonal pyramidal geometry around the nitrogen atom.

The structural formula and skeletal representation of this compound are as follows:

-

Molecular Formula: C₂H₇N

-

Condensed Structural Formula: (CH₃)₂NH

-

Skeletal Formula: A representation where the carbon and hydrogen atoms are implied, focusing on the connectivity of the non-hydrogen atoms.

Physicochemical Properties

This compound is a colorless, flammable gas at standard temperature and pressure, possessing a characteristic fishy or ammonia-like odor.[1][2] It is commonly supplied as a liquefied gas or as a 40% aqueous solution.[1][2]

Data Presentation: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight/Molar Mass | 45.08 g/mol | [1][3] |

| Density | 0.680 g/mL (at 20 °C, liquid) | |

| Melting Point | -93 °C | [1][2][4] |

| Boiling Point | 7 °C | [1][2][4] |

| pKa of Conjugate Acid ((CH₃)₂NH₂⁺) | 10.73 | [1][2][5] |

| ¹H NMR Chemical Shift (CDCl₃) | δ ~2.3 ppm (CH₃, singlet), δ ~0.8 ppm (NH, broad singlet) | [6] |

| ¹³C NMR Chemical Shift (CDCl₃) | δ ~36.5 ppm | [7] |

| IR Absorption (N-H stretch) | 3288 cm⁻¹ (secondary amine) | [8] |

| IR Absorption (C-N stretch) | 1143 cm⁻¹ (aliphatic amine) | [8] |

Synthesis and Reactivity

Industrial Synthesis

The primary industrial method for producing this compound is the catalytic reaction of methanol (B129727) and ammonia (B1221849) at elevated temperatures (300-500 °C) and pressures.[2] This reaction is typically carried out in the vapor phase over a silica-alumina catalyst and produces a mixture of mono-, di-, and trimethylamine (B31210).[2]

2 CH₃OH + NH₃ → (CH₃)₂NH + 2 H₂O

The product mixture is then separated by distillation. To enhance the yield of this compound, trimethylamine is often recycled back into the reactor.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 124-40-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pKa of this compound [vcalc.com]

- 6. 1H proton nmr spectrum of this compound C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of this compound C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

Dimethylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimethylamine (DMA) is a versatile and widely utilized secondary amine that serves as a critical building block in the synthesis of a vast array of industrially significant compounds. Its unique properties make it an indispensable reagent in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth overview of this compound, including its fundamental properties, synthesis methodologies, key applications in drug development and organic synthesis, and essential safety and handling protocols. Detailed experimental procedures for its synthesis and the preparation of key derivatives are provided to support researchers and scientists in their practical applications.

Introduction

This compound is an organic compound with the chemical formula (CH₃)₂NH. It is a colorless, flammable gas at room temperature with a characteristic fishy or ammonia-like odor.[1] Due to its basicity and nucleophilicity, this compound is a highly reactive molecule that participates in a wide range of chemical transformations. Its importance is underscored by its role as a precursor to numerous commercial products, including solvents, pharmaceuticals, rubber accelerators, and surfactants.[2] This guide aims to be a comprehensive resource for professionals in research and drug development, offering detailed technical information and practical experimental guidance.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental settings.

Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | N-Methylmethanamine | [3][4] |

| CAS Number | 124-40-3 | [3][5][6] |

| Chemical Formula | C₂H₇N | [7] |

| Molecular Weight | 45.08 g/mol | [5][8] |

| SMILES | CNC | [9] |

| InChI | 1S/C2H7N/c1-3-2/h3H,1-2H3 | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless gas | [7] |

| Odor | Fishy, ammoniacal | [1][7] |

| Boiling Point | 7 °C (44.6 °F; 280.1 K) | [1] |

| Melting Point | -93 °C (-135.4 °F; 180.1 K) | |

| Density | 0.680 g/cm³ (at 0 °C) | [7] |

| Solubility in Water | Miscible | [1] |

| pKa of conjugate acid | 10.73 | |

| Vapor Pressure | 1520 mmHg at 25 °C | |

| Flash Point | -18 °C (anhydrous) | [6] |

| Autoignition Temperature | 402 °C (756 °F) |

Synthesis of this compound

This compound can be synthesized through various methods, with the industrial-scale production primarily relying on the catalytic reaction of methanol (B129727) and ammonia (B1221849). Laboratory-scale syntheses often employ alternative routes for convenience and smaller-scale production.

Industrial Production: Catalytic Amination of Methanol

The primary industrial method for producing this compound is the continuous reaction of methanol and ammonia in the vapor phase over a solid acid catalyst, typically a silica-alumina catalyst.[9] This process also yields monomethylamine (MMA) and trimethylamine (B31210) (TMA) as byproducts.

Reaction: 2 CH₃OH + NH₃ → (CH₃)₂NH + 2 H₂O

Typical Reaction Conditions:

-

Catalyst: Silica-alumina or other solid acid catalysts.

-

Temperature: 300-500 °C.

-

Pressure: Elevated pressures.

The product mixture of MMA, DMA, and TMA is separated by distillation.

Laboratory Synthesis: Hydrolysis of N,N-Dimethylformamide (DMF)

For laboratory-scale preparation, this compound can be conveniently generated by the hydrolysis of N,N-dimethylformamide (DMF). This can be achieved through either acidic or basic hydrolysis.

This protocol describes the saponification of DMF using sodium hydroxide (B78521) to yield free this compound.

Reaction: HCON(CH₃)₂ + NaOH → HCOONa + (CH₃)₂NH

Materials:

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Distillation apparatus

Procedure:

-

Carefully dissolve a measured quantity of sodium hydroxide in distilled water in a round-bottom flask, cooling the flask in an ice bath to manage the exothermic dissolution.

-

Once the sodium hydroxide solution has cooled, add N,N-dimethylformamide dropwise to the flask with continuous stirring.

-

Set up a distillation apparatus connected to the reaction flask.

-

Gently heat the reaction mixture. This compound gas will evolve and can be collected by bubbling it through water or a suitable solvent to create a solution of the desired concentration.

This protocol yields the hydrochloride salt of this compound.

Reaction: HCON(CH₃)₂ + HCl + H₂O → HCOOH + (CH₃)₂NH₂⁺Cl⁻

Materials:

-

N,N-Dimethylformamide (DMF)

-

Concentrated hydrochloric acid (HCl)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, combine N,N-dimethylformamide and concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for several hours.

-

After the reaction is complete, the resulting solution contains this compound hydrochloride and formic acid. The products can be separated by distillation.

Applications in Organic Synthesis and Drug Development

This compound is a versatile nucleophile and base, making it a valuable reagent in a multitude of organic reactions. Its incorporation into molecular structures is a common strategy in medicinal chemistry to modulate properties such as solubility, basicity, and receptor binding affinity.

Key Reactions Involving this compound

-

Amide Formation: Reacts with carboxylic acids, acyl chlorides, and esters to form N,N-dimethylamides.

-

Mannich Reaction: Acts as the amine component in the Mannich reaction to form β-amino carbonyl compounds.

-

Synthesis of N,N-Dimethylformamide (DMF): Reacts with carbon monoxide or formic acid derivatives.

-

Synthesis of Surfactants: Used in the production of surfactants like lauryl this compound oxide.

-

Formation of Dithiocarbamates: Reacts with carbon disulfide to form dimethyldithiocarbamates, which are precursors to fungicides and rubber vulcanization accelerators.[2]

Role in Drug Development

The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs.[4][10] Its presence can enhance the pharmacological profile of a molecule by:

-

Increasing Water Solubility: The basic nitrogen can be protonated to form water-soluble salts.

-

Modulating Lipophilicity: The small alkyl groups provide a balance between hydrophilic and lipophilic character.

-

Receptor Interactions: The nitrogen atom can participate in hydrogen bonding and ionic interactions with biological targets.

Examples of FDA-approved drugs containing the this compound moiety include:

-

Diphenhydramine (B27): An antihistamine.

-

Tramadol: An opioid analgesic.

-

Amitriptyline: A tricyclic antidepressant.

-

Ranitidine: An H₂ receptor antagonist.

Experimental Protocol: Synthesis of Diphenhydramine

This protocol outlines a common laboratory synthesis of the antihistamine diphenhydramine, which features a dimethylamino group.

Reaction: This synthesis involves the reaction of benzhydrylbromide with N,N-dimethylethanolamine.

Materials:

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or benzoyl peroxide (initiator)

-

Carbon tetrachloride (or a safer alternative solvent)

-

N,N-Dimethylethanolamine

-

Sodium bicarbonate

Procedure:

-

Bromination of Diphenylmethane: In a round-bottom flask, dissolve diphenylmethane in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and filter off the succinimide. Remove the solvent under reduced pressure to obtain crude benzhydrylbromide.

-

Coupling Reaction: In a separate flask, dissolve the crude benzhydrylbromide and N,N-dimethylethanolamine in a suitable solvent. Add a base such as sodium bicarbonate to neutralize the HBr formed during the reaction. Heat the mixture with stirring for several hours.

-

Workup and Purification: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude diphenhydramine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Mandatory Visualizations

Synthesis Workflow of this compound (Industrial)

Caption: Industrial synthesis of this compound.

Laboratory Synthesis of this compound Hydrochloride

Caption: Laboratory synthesis of this compound HCl.

Synthesis Workflow of Diphenhydramine

Caption: Synthesis workflow for diphenhydramine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Inhalation: It is a respiratory irritant. Exposure can cause coughing, sneezing, and difficulty breathing. High concentrations can lead to pulmonary edema.

-

Skin and Eye Contact: this compound is corrosive and can cause severe burns to the skin and eyes.

-

Flammability: It is a highly flammable gas and poses a fire and explosion hazard.

Recommended Handling Procedures:

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of potential exposure to high concentrations of the gas, a respirator may be necessary.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents and strong acids.

-

Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. For small spills of aqueous solutions, absorb with an inert material. For gas leaks, if it can be done safely, stop the flow of gas.

Conclusion

This compound is a cornerstone of the chemical industry, with its significance extending deeply into the realm of pharmaceutical sciences. Its versatile reactivity and the favorable physicochemical properties it imparts to molecules make it an invaluable tool for medicinal chemists and process development scientists. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is paramount for leveraging its full potential in research and development. The provided experimental protocols serve as a practical starting point for the synthesis of this compound and its important derivatives, facilitating further innovation in drug discovery and chemical manufacturing.

References

- 1. Production Process of Methylamines from Methanol and Ammonia » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. US5773659A - Process for producing this compound - Google Patents [patents.google.com]

- 5. EP0130407B1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. Diphenhydramine synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethyl formamide DMF process | Johnson Matthey [matthey.com]

- 8. Synthesis of dimethylformamide from CO2, H2 and this compound over Cu/ZnO - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US4558157A - Synthesis of dimethylformamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Dimethylamine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the boiling and melting points of dimethylamine, including detailed experimental protocols for their determination and a summary of key physical data.

Core Physicochemical Data

This compound ((CH₃)₂NH) is a secondary amine that exists as a colorless, flammable gas at standard temperature and pressure, with a characteristic fishy or ammonia-like odor.[1] It is typically supplied as a liquefied gas under its own vapor pressure or as an aqueous solution.[1] Accurate knowledge of its boiling and melting points is crucial for safe handling, storage, and application in chemical synthesis and pharmaceutical development.

Data Presentation: Physical Properties of this compound

The following table summarizes the reported boiling and melting points for this compound from various sources. Variations in reported values are common and can be attributed to differences in experimental conditions and sample purity.

| Property | Temperature Value(s) | Source(s) |

| Boiling Point | 7 °C (45 °F; 280 K) at 760 mmHg | [2][3] |

| 6.9 °C at 760 mmHg | [4] | |

| 7.3 °C | [1] | |

| 7 to 9 °C (44 to 48 °F; 280 to 282 K) | ||

| Melting Point | -93.0 °C (-135.4 °F; 180.2 K) | [3][5] |

| -92.2 °C | [4] | |

| -135 °F (-92.8 °C) | [1] |

Experimental Protocols

The determination of the boiling and melting points of a volatile substance like this compound requires specialized techniques to ensure accuracy and safety.

2.1. Determination of Melting Point

The melting point is determined as the temperature range over which the solid phase transitions to the liquid phase. For this compound, this measurement must be conducted at very low temperatures. The capillary tube method is a standard and effective technique.[6][7]

Methodology: Capillary Tube Method

-

Sample Preparation: A sample of this compound gas is cooled using a cryogen (e.g., liquid nitrogen) until it solidifies. A small amount of the resulting solid is finely powdered at low temperature.

-

Capillary Loading: The powdered solid is packed into a thin-walled capillary tube to a height of 1-2 mm.[8] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a low-temperature thermometer. This assembly is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, equipped with a cooling bath (e.g., an ethanol/dry ice slurry or a programmable cryostat).[6]

-

Measurement: The bath is heated very slowly (approximately 1-2 °C per minute) to ensure thermal equilibrium.[9]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of solid melts completely. The melting point is reported as the range T₁ - T₂. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.[6]

-

2.2. Determination of Boiling Point

As this compound is a gas at room temperature, its boiling point must be measured under controlled pressure, typically at standard atmospheric pressure (760 mmHg). The reflux and micro-boiling point methods are suitable for this purpose.[10]

Methodology: Micro-Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (less than 0.5 mL) of liquefied this compound is carefully transferred into a small test tube (e.g., a Durham tube).[10] This must be done in a well-ventilated fume hood and at a temperature below its boiling point.

-

Capillary Insertion: A standard melting point capillary tube is sealed at one end. The open end is placed downwards into the liquid this compound in the test tube.[10]

-